molecular formula C11H12O3 B8505409 1-(7-Hydroxychroman-6-yl)ethanone CAS No. 55736-70-4

1-(7-Hydroxychroman-6-yl)ethanone

Cat. No.: B8505409
CAS No.: 55736-70-4
M. Wt: 192.21 g/mol
InChI Key: DGEYDTBYLIBXIG-UHFFFAOYSA-N
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Description

1-(7-Hydroxychroman-6-yl)ethanone is a chroman-derived acetophenone analog characterized by a hydroxyl group at the 7-position of the chroman ring (a dihydrobenzopyran structure) and a ketone group at the 6-position. Chroman derivatives are of significant interest due to their diverse biological activities and applications in materials science. This compound’s reactivity and properties are influenced by the electron-donating hydroxyl group and the chroman ring’s fused bicyclic structure.

Properties

CAS No.

55736-70-4

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-(7-hydroxy-3,4-dihydro-2H-chromen-6-yl)ethanone

InChI

InChI=1S/C11H12O3/c1-7(12)9-5-8-3-2-4-14-11(8)6-10(9)13/h5-6,13H,2-4H2,1H3

InChI Key

DGEYDTBYLIBXIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)CCCO2)O

Origin of Product

United States

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 1-(7-Hydroxychroman-6-yl)ethanone serves as a precursor for synthesizing more complex organic molecules. Its reactivity allows chemists to modify its structure for various applications in synthetic organic chemistry.

Biology

  • Biological Activity : The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties. Research indicates that it may inhibit oxidative stress and exhibit antibacterial effects against various pathogens.

Medicine

  • Therapeutic Potential : Investigations have explored the compound's efficacy in treating diseases such as cancer and inflammatory conditions. Studies suggest that it may induce apoptosis in cancer cells and modulate inflammatory pathways.

Case Studies

  • Antioxidant Activity : A study demonstrated that this compound exhibited significant antioxidant activity, reducing oxidative stress markers in vitro. The compound was shown to scavenge free radicals effectively, indicating its potential as a therapeutic agent against oxidative damage.
  • Antimicrobial Properties : Research highlighted the antimicrobial efficacy of this compound against multi-drug resistant bacteria. Minimum inhibitory concentrations (MIC) were reported between 46.9 μg/mL to 93.7 μg/mL, showcasing its potential as a lead compound in developing new antimicrobial agents.
  • Cytotoxicity Against Cancer Cells : In vitro studies involving MCF-7 human breast cancer cells revealed that this compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. This suggests its viability as a candidate for further development in cancer therapy.

Similar Compounds

  • Chroman-4-one : Shares structural features but exhibits different biological activities.
  • Chroman-2-one : Another derivative with distinct properties.
  • 7-Hydroxychroman-4-one : Similar hydroxyl substitution but varies in other structural aspects.
CompoundKey Characteristics
Chroman-4-oneDifferent biological activities
Chroman-2-oneDistinct chemical properties
7-Hydroxychroman-4-oneSimilar hydroxyl group but varied structure

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The position and type of substituents on the aromatic ring or chroman system significantly alter physical, chemical, and biological properties. Key examples include:

Table 1: Substituent-Based Comparison
Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications Reference
1-(7-Hydroxychroman-6-yl)ethanone* C₁₁H₁₂O₃ 192.21† 7-OH, 6-COCH₃ (chroman ring) Hypothesized antioxidant activity
1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethanone C₁₃H₁₆O₄ 248.26 5,7-OH; 2,2-dimethyl (chroman) Crystallographically characterized
1-(6-Hydroxybenzofuran-7-yl)ethanone C₁₀H₈O₃ 176.17 6-OH, 7-COCH₃ (benzofuran) Synthetic intermediate; low toxicity
1-(3,4-Dihydroxy-6-methylphenyl)ethanone C₉H₁₀O₃ 166.17 3,4-OH; 6-CH₃ (phenyl) Carbohydrate reaction byproduct
1-(6-Chloronaphthalen-2-yl)ethanone C₁₂H₉ClO 204.65 6-Cl (naphthalene) Intermediate in organic synthesis

*Hypothetical structure based on chroman derivatives in ; †Calculated molecular weight.

Key Observations:

  • Electron-Donating vs.
Table 3: Physical and Functional Properties
Compound Melting Point (°C) Solubility Notable Bioactivity
1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethanone Not reported Polar solvents Potential antioxidant (structural analogy)
1-(6-Hydroxybenzofuran-7-yl)ethanone Not reported Ethanol, DMSO Low toxicity; used in fragrances
1-(3,4-Dihydroxy-6-methylphenyl)ethanone Not reported Aqueous mediums Byproduct in carbohydrate pyrolysis
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 97–98 Chloroform, methanol Antimicrobial (speculative)

Functional Differences:

  • Antioxidant Potential: Chroman and dihydroxyphenyl derivatives (e.g., ) are structurally analogous to tocopherols, suggesting radical-scavenging capabilities.
  • Toxicity Profile: Benzofuran-based ethanones (e.g., ) show lower acute toxicity compared to chlorinated analogs, though detailed toxicological studies are lacking .

Preparation Methods

Steric Hindrance in Spirocyclic Derivatives

Attempts to synthesize spiro-4-chromanones (7a–c ) revealed that steric bulk in cycloketones adversely affects yields. For instance, the seven-membered ring derivative 7c was obtained in only 53% yield due to hindered cyclization. Lowering reaction temperatures to 75°C and extending reaction times to 16 hours partially alleviated this issue.

Solvent and Catalyst Selection

The choice of solvent profoundly influences reaction outcomes. Xylene, with its high boiling point, facilitated prenylation at elevated temperatures, while ethanol proved optimal for Claisen-Schmidt condensations due to its polarity and low cost. Catalytic amounts of HCl (0.1 equiv.) were sufficient for cyclization, whereas excess acid led to tar formation.

Analytical Characterization

This compound derivatives were characterized using:

  • ¹H NMR : Aromatic protons resonate at δ 6.4–7.6 ppm, with the chroman methylene groups appearing as multiplets at δ 2.0–2.5 ppm.

  • IR Spectroscopy : Stretching vibrations at 1709 cm⁻¹ confirm the ketone group, while broad peaks near 3296 cm⁻¹ indicate phenolic -OH.

  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 353.37 for C₂₀H₁₉NO₅) .

Q & A

Q. What are the common synthetic routes for 1-(7-Hydroxychroman-6-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : A feasible route involves cyclization of precursor phenolic ketones. For example, heating 2-hydroxyacetophenone derivatives with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield chroman intermediates. Subsequent oxidation (e.g., using CrO₃ or KMnO₄) introduces the ketone group at position 5. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical . Key Parameters :
  • Temperature: 70–100°C for cyclization.
  • Solvent polarity adjustments to improve yield.
  • AI-driven retrosynthetic tools (e.g., Reaxys/Pistachio databases) can propose alternative pathways .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituents on the chroman ring. For instance, the ketone at C-6 appears as a singlet near δ 2.5–2.7 ppm (¹H) and δ 205–210 ppm (¹³C). Hydroxyl protons (C-7) show broad peaks at δ 5.0–6.0 ppm .
  • UV-Vis : Absorption maxima near 240–280 nm (π→π* transitions in the aromatic system) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula. Fragmentation patterns distinguish positional isomers .

Q. How can researchers screen the biological activity of this compound?

  • Methodological Answer :
  • Antioxidant Assays : Use DPPH or ABTS radical scavenging assays. Prepare stock solutions in DMSO, and measure IC₅₀ values with triplicate controls. Correlate activity with hydroxyl group positioning and hydrogen-bonding capacity (PSA ≈ 60–80 Ų) .
  • Antimicrobial Testing : Employ broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Include positive (e.g., ampicillin) and solvent controls .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitutions in this compound?

  • Methodological Answer : The electron-withdrawing ketone at C-6 deactivates the aromatic ring, directing electrophiles (e.g., nitration) to the para position (C-5 or C-8). Steric hindrance from the chroman oxygen limits reactivity at C-2/C-3. Computational modeling (DFT calculations) can predict charge distribution and validate experimental outcomes . Example : Nitration with HNO₃/H₂SO₄ yields 8-nitro derivatives, confirmed by NOESY correlations .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., solvent polarity, cell lines) across studies. For instance, discrepancies in anticancer IC₅₀ values may arise from differences in MTT assay protocols (e.g., incubation time, cell density) .
  • Structural Verification : Re-synthesize disputed compounds and validate purity via HPLC (>95%). Contradictions often stem from undetected impurities or isomerization .

Q. How can computational QSPR models predict the pharmacokinetic properties of this compound analogs?

  • Methodological Answer :
  • Descriptor Selection : Use topological polar surface area (TPSA), logP, and H-bond donor/acceptor counts. For example, TPSA > 80 Ų correlates with poor blood-brain barrier penetration .
  • Software Tools : Employ Schrödinger’s QikProp or SwissADME to simulate absorption/distribution. Validate predictions with in vitro Caco-2 permeability assays .

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